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Introduction to Thalidomide-NH-C5azacyclohexane-N-Boc

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Compound of Interest

Thalidomide-NH-C5azacyclohexane-N-Boc

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Thalidomide-NH-C5-azacyclohexane-N-Boc is an E3 ligase ligand-linker conjugate.[1] Such molecules are critical components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The solubility of a PROTAC and its intermediates is a crucial physicochemical parameter that influences its biological activity, formulation, and overall drug-like properties.[3]

The structure of **Thalidomide-NH-C5-azacyclohexane-N-Boc** can be deconstructed into three key components:

- Thalidomide: The E3 ligase-binding moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
- -NH-C5-azacyclohexane- linker: A linker composed of a five-carbon alkyl chain and a piperidine (azacyclohexane) ring. Linkers play a critical role in the potency and physicochemical properties of PROTACs.[4]
- -N-Boc: A tert-Butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Predicted Solubility Profile

The overall solubility of **Thalidomide-NH-C5-azacyclohexane-N-Boc** will be a composite of the properties of its individual components.



- Thalidomide Core: Thalidomide itself is sparingly soluble in aqueous solutions.[5][6] Its low aqueous solubility can limit its oral absorption.[7]
- Alkyl Chain (-C5-): Increasing the length of an alkyl chain generally decreases aqueous solubility.[8][9] This is due to the increased hydrophobicity of the molecule.
- Piperidine Ring (azacyclohexane): The piperidine moiety is a saturated heterocycle. While
 piperidine itself is highly soluble in water, its incorporation into a larger, more complex
 molecule will have a nuanced effect.[10] Piperidine groups are sometimes included in
 PROTAC linkers to enhance water solubility and metabolic stability.[2]
- N-Boc Group: The Boc protecting group is bulky and lipophilic, which generally leads to a
 decrease in aqueous solubility.

Considering these factors, **Thalidomide-NH-C5-azacyclohexane-N-Boc** is predicted to have low aqueous solubility.

Quantitative Solubility Data of Thalidomide and Analogs

While specific data for the target molecule is unavailable, the following tables summarize the known solubility of thalidomide and its N-alkyl analogs, providing a baseline for understanding its solubility characteristics.

Table 1: Solubility of Thalidomide in Various Solvents

Solvent	Solubility	Reference
Water	<0.1 g/100 mL at 22 °C	[6]
Aqueous Solution	50 μg/mL	[5]
DMSO	~12 mg/mL	[11]
Dimethyl Formamide	~12 mg/mL	[11]
1:8 DMSO:PBS (pH 7.2)	~0.11 mg/mL	[11]



Table 2: Aqueous Solubility of N-Alkyl Analogs of Thalidomide

Compound	Aqueous Solubility Relative to Thalidomide	Reference
N-Methyl Thalidomide	~6-fold higher	[8][9]
N-Propyl Thalidomide	Decreased compared to N-methyl	[12]
N-Pentyl Thalidomide	Decreased exponentially with chain length	[8][9]

Experimental Protocols for Solubility Determination

To quantitatively determine the solubility of **Thalidomide-NH-C5-azacyclohexane-N-Boc**, several standard experimental methods can be employed. These methods are broadly categorized into kinetic and thermodynamic solubility assays.[13][14]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[15][16]

Protocol:

- Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).[15]
- Equilibration: The vial is sealed and agitated in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[17][18]
- Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.[19]
 [20]



Quantification: The concentration of the compound in the clear filtrate or supernatant is
determined using a suitable analytical method, most commonly High-Performance Liquid
Chromatography (HPLC) with UV detection.[17][21] A calibration curve is generated using
standard solutions of known concentrations to quantify the solubility.

Kinetic Solubility (High-Throughput Methods)

Kinetic solubility assays are widely used in early drug discovery for rapid screening of large numbers of compounds.[22][23][24] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[13]

This method measures the light scattering caused by insoluble particles (precipitate) in a solution.[25]

Protocol:

- Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.[22]
- Serial Dilution: The DMSO stock solution is added to a microtiter plate, and serial dilutions are made with the aqueous buffer.[23]
- Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[22]
- Measurement: A nephelometer is used to measure the light scattering in each well. The
 concentration at which a significant increase in light scattering is observed is reported as the
 kinetic solubility.[22][26]

This method directly measures the concentration of the dissolved compound after precipitation.

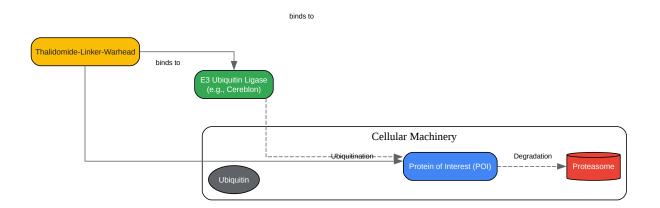
Protocol:

- Sample Preparation: Similar to nephelometry, a DMSO stock solution is added to an aqueous buffer in a microtiter plate.
- Incubation: The plate is incubated to allow for precipitation.



- Filtration: The samples are filtered to remove any precipitate.
- Quantification: The concentration of the compound in the filtrate is determined by HPLC-UV analysis.

Visualizations PROTAC Mechanism of Action

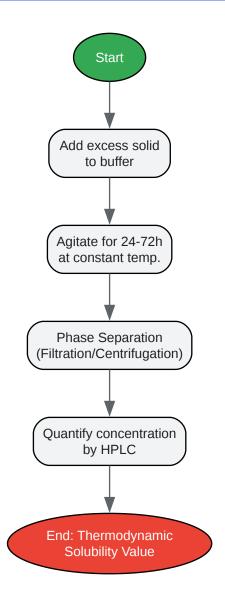


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Caption: General mechanism of action for a PROTAC molecule.

Thermodynamic Solubility Workflow (Shake-Flask)



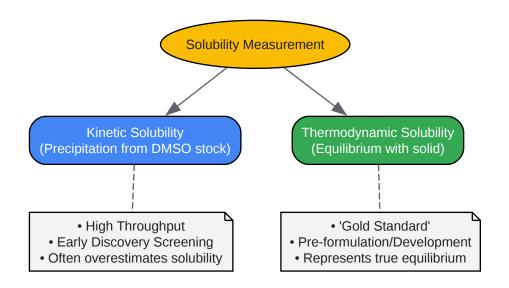


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Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic vs. Thermodynamic Solubility





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Caption: Relationship between kinetic and thermodynamic solubility.

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